molecular formula C9H6N4 B13512393 Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- CAS No. 56527-23-2

Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-

Cat. No.: B13512393
CAS No.: 56527-23-2
M. Wt: 170.17 g/mol
InChI Key: PVSVXOHABSKBQE-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- is a compound that features a benzonitrile moiety attached to a 1H-1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate .

Industrial Production Methods

While specific industrial production methods for benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- are not widely documented, the principles of the CuAAC reaction can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can modify the functional groups attached to the triazole ring.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, triazole-containing compounds have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurodegenerative diseases . The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and materials science.

Properties

CAS No.

56527-23-2

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

4-(2H-triazol-4-yl)benzonitrile

InChI

InChI=1S/C9H6N4/c10-5-7-1-3-8(4-2-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13)

InChI Key

PVSVXOHABSKBQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNN=C2

Origin of Product

United States

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